![molecular formula C14H14F2N4O B2977851 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone CAS No. 2034432-02-3](/img/structure/B2977851.png)
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone
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Overview
Description
The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone
is a complex organic molecule that contains several functional groups, including a triazole ring, a piperidine ring, and a difluorophenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds have been synthesized using various methods. For example, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of a triazole ring, a piperidine ring, and a difluorophenyl group would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The triazole ring is known to participate in various chemical reactions, including cycloaddition reactions . The piperidine ring could also be involved in various reactions, particularly those involving nitrogen nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Antimicrobial Activity
This compound has been used in the synthesis of novel 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles . These synthesized compounds showed significant antibacterial activity and moderate antifungal activity .
Molecular Modeling
Molecular modeling studies have been conducted with this compound . The score values estimated by genetic algorithm were found to have a good correlation with the experimental inhibitory potencies .
Synthesis of Oxadiazoles
This compound has been used in the synthesis of 1,3,4-oxadiazoles . The 1,3,4-oxadiazoles are known for their broad spectrum of biological properties such as bactericidal, fungicidal, insecticidal, analgesic, anticancer, anti-HIV, and CNS depressant .
Anticancer Agents
1,2,4-triazole derivatives, which can be synthesized using this compound, have been evaluated as promising anticancer agents .
Antiproliferative Effect
Rangappa and coworkers prepared a series of 1,2-benzisoxazole tethered 1,2,3-triazoles and established its noteworthy antiproliferative effect against human acute myeloid leukemia (AML) cells .
Safety Evaluation
The safety of these compounds was also evaluated on MRC-5 as a normal cell line .
Future Directions
Mechanism of Action
Target of Action
The primary targets of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone are oxidoreductase proteins found in organisms such as Escherichia coli and Candida albicans . These proteins play a crucial role in various biochemical reactions, including oxidation-reduction processes.
Mode of Action
The compound interacts with its targets, the oxidoreductase proteins, by binding to their active sites . In the active site region of the oxidoreductase protein, certain amino acids such as Glu 48, Tyr47, Phe46, Gly205 in Escherichia coli, and Ile19, Ile112, Glu32, Ile9, Arg79, Ser78 in Candida albicans play an important role in this interaction .
Biochemical Pathways
The interaction of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone with oxidoreductase proteins affects the oxidation-reduction processes in the organisms. This can lead to disruption of the normal biochemical pathways, resulting in the inhibition of the growth of these organisms .
Result of Action
The result of the action of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone is the inhibition of the growth of organisms such as Escherichia coli and Candida albicans . This is achieved through the disruption of the normal functioning of the oxidoreductase proteins, which play a crucial role in the organisms’ biochemical processes .
properties
IUPAC Name |
(2,6-difluorophenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O/c15-11-2-1-3-12(16)13(11)14(21)19-8-4-10(5-9-19)20-17-6-7-18-20/h1-3,6-7,10H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGPJQDIMYKZFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone |
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